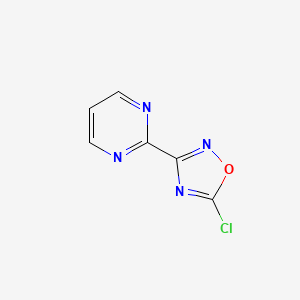
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is an organic compound that features a bromomethyl group and a fluorine atom attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene depends on its specific application and the target molecules it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(bromomethyl)-4-chloro-2,3-dihydro-1H-indene
- 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
- 6-(bromomethyl)-4-iodo-2,3-dihydro-1H-indene
Uniqueness
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a fluorine atom. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H10BrF |
|---|---|
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-8-2-1-3-9(8)10(12)5-7/h4-5H,1-3,6H2 |
Clave InChI |
LTAHFJDBUDCYGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC(=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



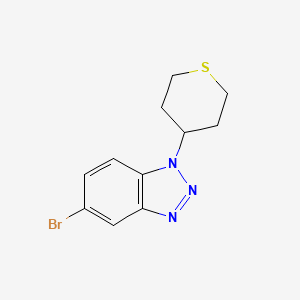

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
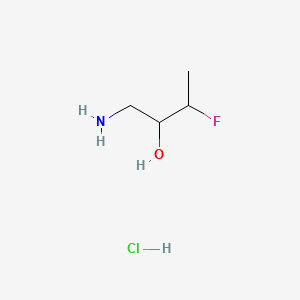
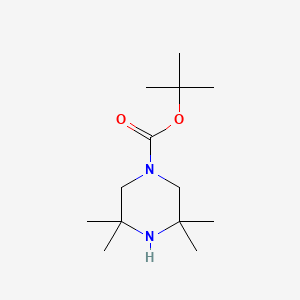
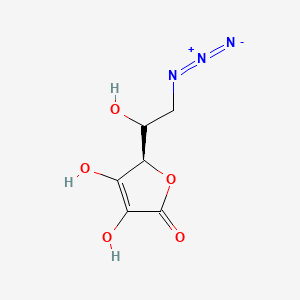

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
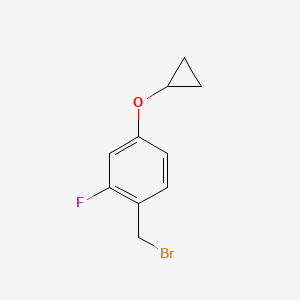
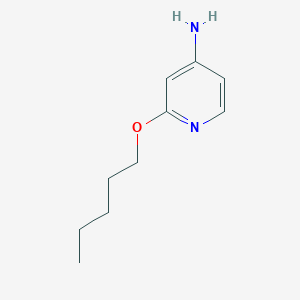

![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
